Ethyl 2-amino-4-fluoro-2-methylbutanoate

Description

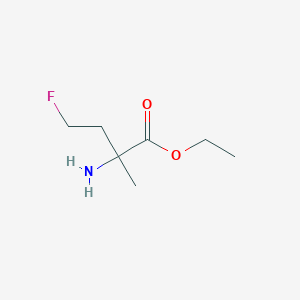

Ethyl 2-amino-4-fluoro-2-methylbutanoate is an aliphatic ester featuring a unique substitution pattern: an amino group and a methyl group at the 2-position and a fluorine atom at the 4-position of the butanoate backbone.

Properties

IUPAC Name |

ethyl 2-amino-4-fluoro-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2/c1-3-11-6(10)7(2,9)4-5-8/h3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHDDHSMBQXOTDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-fluoro-2-methylbutanoate typically involves the reaction of ethyl 2-bromo-4-fluoro-2-methylbutanoate with ammonia or an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 50°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-fluoro-2-methylbutanoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of ethyl 2-amino-4-fluoro-2-methylbutanol.

Substitution: Formation of compounds like ethyl 2-amino-4-iodo-2-methylbutanoate.

Scientific Research Applications

Ethyl 2-amino-4-fluoro-2-methylbutanoate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-fluoro-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key Observations :

- Fluorine Placement: The target compound has a single fluorine at the 4-position, whereas analogs (13, 14, 22) feature 2,2-difluoro groups.

- Amino vs. Amido Groups: The target’s free amino group contrasts with the acetamido or propionamido groups in analogs. Protected amido groups (e.g., acetamido) are common in synthesis to prevent undesired side reactions .

- Aromatic vs. Aliphatic Substituents : Analogs 13, 14, and 22 incorporate aromatic rings (acetylphenyl, formylphenyl, biphenyl), which increase molecular complexity and likely influence applications in drug design or materials science .

Physical Properties

| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) |

|---|---|---|

| This compound | Not reported | ~175 (estimated) |

| Compound 13 | 138–140 | 328 |

| Compound 14 | 79–82 | 314 |

| Compound 22 | Not reported | ~435 (estimated) |

Analysis :

- The target compound’s simpler aliphatic structure results in a significantly lower molecular weight (~175) compared to aromatic analogs (>300).

- Higher melting points in compounds 13 and 14 (138–140°C and 79–82°C, respectively) are attributed to aromatic stacking interactions and crystalline packing facilitated by acetyl/formyl groups . The target’s melting point is likely lower due to the absence of such stabilizing interactions.

Key Differences :

- The target compound’s synthesis may prioritize amino group compatibility with fluorination reagents, whereas analogs 13/14 focus on aromatic coupling and amidation .

- Compound 22 employs a biphenyl coupling strategy , highlighting the role of catalytic conditions for introducing bulky aromatic groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.